molecular formula C14H20ClNO2 B1663610 Piperoxan hydrochloride CAS No. 135-87-5

Piperoxan hydrochloride

Cat. No. B1663610
CAS RN: 135-87-5
M. Wt: 269.77 g/mol
InChI Key: BITRJBQGQMGGQI-UHFFFAOYSA-N
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Description

Piperoxan hydrochloride, also known as Benodaine hydrochloride, is an α2 adrenoceptor antagonist and is considered the first-generation antihistamine . It is used in the measurement of drugs, metabolites, and related substances .


Synthesis Analysis

The synthesis of Piperoxan involves several steps. It begins with the condensation of catechol with epichlorohydrin in the presence of an aqueous base. This leads to the formation of 2-hydroxymethyl-1,4-benzodioxane. Halogenation with thionyl chloride then gives 2-chloromethyl-1,4-benzodioxane. The final step is the displacement of the leaving group by piperidine .


Molecular Structure Analysis

The molecular formula of Piperoxan hydrochloride is C14H20ClNO2. It has an average mass of 269.767 Da and a mono-isotopic mass of 269.118256 Da .


Chemical Reactions Analysis

In terms of chemical reactions, Piperoxan hydrochloride can be dissolved in a solution of 20 mM HCl:methanol in a 1:1 ratio for sample preparation .


Physical And Chemical Properties Analysis

Piperoxan hydrochloride is a solid substance. The storage temperature ranges from -80 to -20 degrees Celsius .

Scientific Research Applications

1. Paroxetine Hydrochloride

Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor indicated for the treatment of various disorders including depression and anxiety. It shares a structural similarity to Piperoxan hydrochloride, as both belong to the phenylpiperidine class. Research on Paroxetine hydrochloride focuses on its physicochemical properties, spectroscopic data, stability, preparation methods, pharmacokinetics, metabolism, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).

2. Piperazine Derivatives in Antihypertensive Agents

The synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, designed as potential dual antihypertensive agents, is relevant. These compounds, related to Piperoxan hydrochloride, demonstrate the potential application of piperazine derivatives in antihypertensive medication (Marvanová et al., 2016).

3. Piperine's Pharmacological Effects

Piperine, a major component of black pepper, shares structural similarities with Piperoxan hydrochloride. It has various biological activities such as influencing erythrocyte antioxidant status, affecting P-gp function and expression, and demonstrating antileishmanial activity via apoptosis. These studies highlight the diverse pharmacological potentials of compounds structurally related to Piperoxan hydrochloride (Vijayakumar & Nalini, 2006), (Han, Tan, & Lim, 2008), (Sarkar et al., 2008).

4. Antioxidant and Antimicrobial Properties

Piper species, including Piper nigrum and Piper betle, which are structurally related to Piperoxan hydrochloride, have shown significant antioxidant and antimicrobial activities. These properties suggest the potential of Piper-derived compounds in medicinal and food preservation applications (Sharma et al., 2008), (Salehi et al., 2019).

5. Synthesis and Characterization of Piperazine Derivatives

Researchon piperazine derivatives, closely related to Piperoxan hydrochloride, includes the synthesis and characterization of novel compounds with potential pharmaceutical applications. This research provides insights into the development of new drugs and the improvement of existing ones (Szkaradek et al., 2013), (Ramesh, Reddy, & Reddy, 2006).

6. Therapeutic and Preventive Potential

Piper species have demonstrated therapeutic and preventive potential against several chronic disorders. These plants and their extracts, related to Piperoxan hydrochloride, have been studied for their antiproliferative, anti-inflammatory, and neuropharmacological activities. These findings underscore the potential of Piper-derived compounds in the treatment and prevention of chronic diseases (Salehi et al., 2019).

7. Antifungal Activity

Hydroxychavicol, isolated from Piper betle L., has shown significant antifungal activity against various strains of fungi. This research indicates the potential use of Piper-derived compounds, like Piperoxan hydrochloride, in antifungal treatments (Ali et al., 2010).

Safety And Hazards

When handling Piperoxan hydrochloride, it is advised to avoid inhalation and contact with skin, eyes, and clothing as the material may be an irritant .

Future Directions

While Piperoxan hydrochloride was the first antihistamine to be discovered, it was not clinically useful due to the production of toxic effects in humans. It was followed by phenbenzamine (Antergan) in the early 1940s, which was the first antihistamine to be marketed for medical use .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITRJBQGQMGGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928851
Record name 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperoxan hydrochloride

CAS RN

135-87-5
Record name Piperidine, 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-87-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperoxan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.748
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Record name PIPEROXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0DZ1UQNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
VA Place - Journal of the American Medical Association, 1951 - jamanetwork.com
The response to piperoxan hydrochloride (benzodioxan) was … the blood pressure when piperoxan hydrochloride has been … response to the piperoxan hydrochloride test and were later …
Number of citations: 15 jamanetwork.com
JE Conley, CL Junkerman - Journal of the American Medical …, 1951 - jamanetwork.com
In the clinical evaluation of hypertensive states, the use of the piperoxan (benodaine®) hydrochloride test 1 for detecting adrenal medullary tumors offered another aid in establishing …
Number of citations: 24 jamanetwork.com
A Soffer - Journal of the American Medical Association, 1952 - jamanetwork.com
The classical clinical picture of intermittent episodes of hypertension produced by pheochromocytoma is well documented. It is now established that these tumors are more often …
Number of citations: 17 jamanetwork.com
RJ KOSITCHEK, MH RABWIN - Journal of the American Medical …, 1950 - jamanetwork.com
… of piperoxan hydrochloride. The blood … At this point piperoxan hydrochloride was injected intrave¬ nously and the blood pressure came down to 220/120. While the drug was …
Number of citations: 18 jamanetwork.com
GMC Masson, AC Corcoran… - Journal of the American …, 1957 - jamanetwork.com
This report demonstrates the usefulness of two diagnostic procedures in the normotensive phase of pheochromocytoma with paroxysmal hypertension. One of these—approximate …
Number of citations: 10 jamanetwork.com
PL McLennan, GA Bentley - European Journal of Pharmacology, 1982 - Elsevier
… St 91 used as the hydrochloride (CH Boehringer Sohn); piperoxan hydrochloride (May and Baker Ltd) and atropine sulphate (Macfarlan Smith) were dissolved in distilled water. …
Number of citations: 5 www.sciencedirect.com
GV Rossi, ME Rosenthal - Journal of the American Pharmaceutical …, 1959 - Elsevier
… Its adrenergic blocking activity was less, and its direct vasoconstrictor effect was greater than that exhibited by piperoxan hydrochloride. Compound A-227 5 possessed low acute toxicity …
Number of citations: 5 www.sciencedirect.com
LR Newman - Journal of the American Medical Association, 1951 - jamanetwork.com
… Other patients with essentialand renal hypertension have been tested with the same lot of piperoxan hydrochloride used on this patient and have not shown positive reactions. A definite …
Number of citations: 31 jamanetwork.com
L Pelner - Journal of the American Medical Association, 1957 - jamanetwork.com
The vasod[ill]ng action of piperoxan hydrochloride has an important application in the … the prompt relief of the ischemia by piperoxan hydrochloride. The latter is injected subcutaneously …
Number of citations: 17 jamanetwork.com
AG Blakeley, RJ Summers - British Journal of Pharmacology, 1978 - ncbi.nlm.nih.gov
… Merck, Darmstadt), piperoxan hydrochloride (2 piperidino-methyl-1,4benzodioxane hydrochloride; Rhone-Poulenc, Paris); heparin (mucus; Boots Ltd.) and prostaglandin E1 (Dr John E. …
Number of citations: 10 www.ncbi.nlm.nih.gov

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